3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one

Description

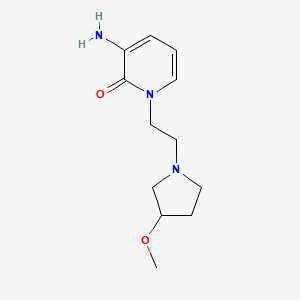

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a 3-aminopyridinone core linked to a 2-(3-methoxypyrrolidin-1-yl)ethyl substituent. The 3-methoxypyrrolidine moiety introduces a cyclic amine with an ether group, which may enhance solubility and influence pharmacokinetic properties compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3-amino-1-[2-(3-methoxypyrrolidin-1-yl)ethyl]pyridin-2-one |

InChI |

InChI=1S/C12H19N3O2/c1-17-10-4-6-14(9-10)7-8-15-5-2-3-11(13)12(15)16/h2-3,5,10H,4,6-9,13H2,1H3 |

InChI Key |

DHDNTSLYKNWLPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCN(C1)CCN2C=CC=C(C2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the methoxypyrrolidine side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural analogs of pyridin-2(1H)-one derivatives, highlighting substituent variations and key physicochemical properties:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 2-(3-Methoxypyrrolidin-1-yl)ethyl | ~C₁₃H₁₈N₃O₂ | ~262.30* | Not reported | Cyclic amine with methoxy group; potential for enhanced solubility |

| 3-Amino-1-(3-pyridinylmethyl)pyridin-2(1H)-one | 3-Pyridinylmethyl | C₁₁H₁₁N₃O | 201.22 | Not reported | Aromatic heterocyclic substituent; may improve π-π stacking interactions |

| 1-[2-(Dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) | Dimethylaminoethyl + hydroxy/methoxybenzoyl | C₁₉H₂₃N₃O₄ | 357.40 | Not reported | Potent c-Src inhibitor (IC₅₀ = 12.5 µM); polar groups enhance activity |

| 1-Benzyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one (7) | Benzyl + hydroxybenzoyl | C₁₉H₁₅NO₃ | 305.33 | 150–152 | High melting point due to rigid aromatic substituents; moderate yield (60%) |

| 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one | Methylthiopropyl | C₉H₁₄N₂OS | 198.29 | Not reported | Thioether group; potential for metabolic stability |

*Estimated based on structural similarity.

Key Research Findings

Substituent Impact on Bioactivity : Polar groups (e.g., hydroxy, methoxy) at meta/para positions on aromatic rings correlate with enhanced kinase inhibition .

Structural Flexibility : Hybridization with thiazole or chromene fragments broadens therapeutic applications (e.g., anticancer, antiviral) .

Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl) require optimized reaction conditions to avoid side products .

Biological Activity

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyridine ring substituted with an amino group and a methoxypyrrolidine moiety, which is significant for its biological interactions.

The pharmacological effects of this compound are primarily attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways in pathogens.

Antimicrobial Activity

Recent studies have shown that related compounds exhibit significant antibacterial activity against various strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 78.12 µg/mL against common pathogens such as E. coli and S. aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

| E. faecalis | 78.12 |

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative properties against cancer cell lines such as HeLa and A549. The half-maximal inhibitory concentration (IC50) values were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies

- Case Study on Antimicrobial Resistance : A study explored the efficacy of various pyridine derivatives, including the target compound, against antibiotic-resistant strains. The findings highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .

- Cancer Research : Another investigation focused on the antiproliferative effects of similar compounds on human cancer cell lines, demonstrating potential pathways for therapeutic development against specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.